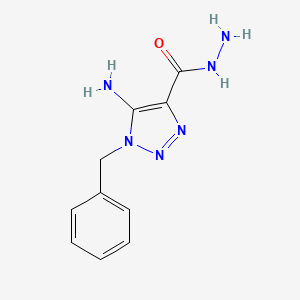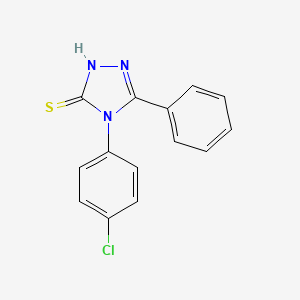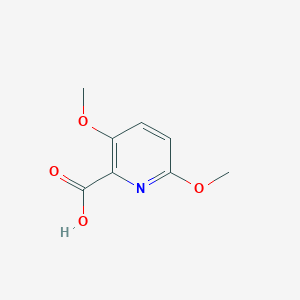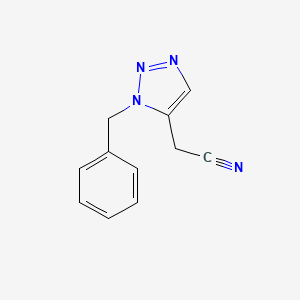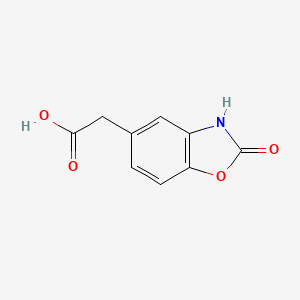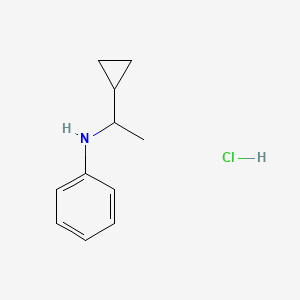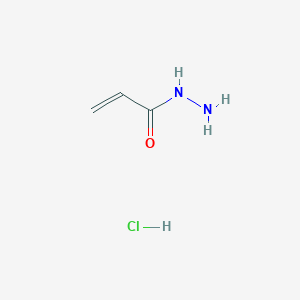
Acrylohydrazide hydrochloride
概要
説明
Acrylohydrazide is a chemical compound with the molecular formula C3H6N2O . It has an average mass of 86.092 Da and a monoisotopic mass of 86.048012 Da . It is also known by other names such as 2-Propenoic acid, hydrazide, Acrylohydrazid, and acrylic acid hydrazide .
Synthesis Analysis
Acrylohydrazide can be synthesized from commercially available starting materials in a three-step process . This process includes the synthesis of a Boc-protected acryloydrazide, the preparation of polymers via RAFT polymerization, and the deprotection of the corresponding Boc-protected poly(acryloyl hydrazide) . Another method involves refluxing the intermediate 2-(benzamido)-3-(naphthalen-2-yl)acrylohydrazide with various substituted benzaldehyde in the presence of glacial acetic acid .Molecular Structure Analysis
The molecular structure of Acrylohydrazide is characterized by the presence of an azomethine fragment (CO-NH-N=CH), which, when integrated or connected into a heterocyclic scaffold . The compound has three hydrogen bond acceptors, three hydrogen bond donors, and one freely rotating bond .Physical And Chemical Properties Analysis
Acrylohydrazide has a density of 1.0±0.1 g/cm3, a molar refractivity of 22.8±0.3 cm3, and a molar volume of 82.8±3.0 cm3 . It also has a polar surface area of 55 Å2 and a polarizability of 9.1±0.5 10-24 cm3 .科学的研究の応用
Anti-Tumor Activities
Acrylohydrazide derivatives, particularly thioglycosides, have shown promising results in anti-tumor activities. In a study by Elgemeie et al. (2014), novel Acrylohydrazide thioglycosides were synthesized and evaluated in vitro against breast carcinoma cell lines. These compounds displayed high to moderate anti-tumor activities, suggesting their potential in cancer research and treatment (Elgemeie et al., 2014).
Polymer Stability and Modification
Acrylamide-based polymers, including those modified with functional monomers like Acrylohydrazide, are often used in various industrial applications such as acidizing diverting and thickening agents. A study by Yuxin et al. (2016) investigated the stability and degradation of acrylamide-based polymers in acid solutions. This research provides valuable insights into the modification and stability of these polymers under different conditions, which is crucial for their industrial applications (Yuxin et al., 2016).
Mucoadhesive Drug Delivery Systems
Acrylohydrazide hydrochloride shows potential in mucoadhesive drug delivery systems.
Lele and Hoffman (2000) developed a mucoadhesive drug delivery formulation based on an ionic complex of poly(acrylic acid) and a potent beta-blocker drug for glaucoma treatment. This study highlights the utility of acrylohydrazide hydrochloride in enhancing the effectiveness of drug delivery, especially in ophthalmic applications (Lele & Hoffman, 2000).
Synthesis and Characterization of Polymers
In the field of polymer science, acrylohydrazide hydrochloride is used in the synthesis and characterization of polymers. Elassar et al. (2010) synthesized poly[N′‐(2‐cyanoacetyl)acrylohydrazide] and its copolymers, analyzing their characteristics like thermal stability and morphology. This research contributes to the understanding of the properties of these polymers, which could be beneficial in various applications including metal uptake and ion selectivity (Elassar et al., 2010).
Hydrogel-Based Drug Delivery
Acrylohydrazide hydrochloride plays a significant role in hydrogel-based drug delivery systems. Kaith et al. (2012) developed a Gum tragacanth–acrylic acid-based hydrogel for the controlled release of cetirizine dihydrochloride. This study demonstrates the effectiveness of such hydrogels in achieving site-specific drug release, particularly for colon-specific drug delivery (Kaith et al., 2012).
Safety and Hazards
将来の方向性
Poly(acryloydrazide), a versatile scaffold for the preparation of functional polymers, demonstrates potential in the synthesis of functional polymers, particularly in applications where in situ screening of the activity of the functionalized polymers may be required . This suggests that Acrylohydrazide could play a significant role in the development of new materials in the future.
作用機序
Target of Action
Acrylohydrazide hydrochloride, also known as prop-2-enehydrazide hydrochloride, is a compound that has been studied for its potential applications in various scientific and technological domains . .
Mode of Action
It’s known that the compound can exist in a conformational equilibrium, manifesting as a mixture of synperiplanar e (sp e) and antiperiplanar e (ap e), or synperiplanar z (sp z) and antiperiplanar z (ap z) . This suggests that the compound may interact with its targets in different ways depending on its conformation.
Biochemical Pathways
The compound’s ability to undergo quasi-reversible oxidation and reduction processes suggests that it may influence redox-related biochemical pathways.
Result of Action
Its ability to undergo quasi-reversible oxidation and reduction processes suggests that it may influence cellular redox states.
Action Environment
The action of acrylohydrazide hydrochloride may be influenced by various environmental factors. For instance, the compound’s conformational equilibrium could potentially be affected by factors such as temperature and pH.
特性
IUPAC Name |
prop-2-enehydrazide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O.ClH/c1-2-3(6)5-4;/h2H,1,4H2,(H,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERYAUXONVNXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acrylohydrazide hydrochloride | |
CAS RN |
1707361-65-6 | |
| Record name | 2-Propenoic acid, hydrazide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707361-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | prop-2-enehydrazide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



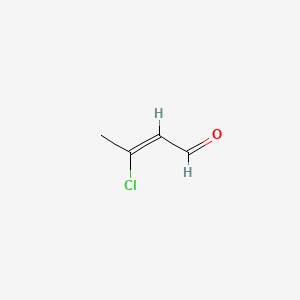
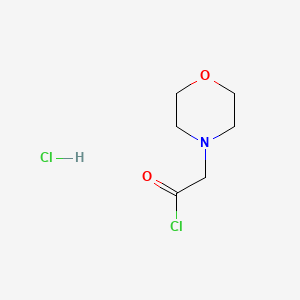
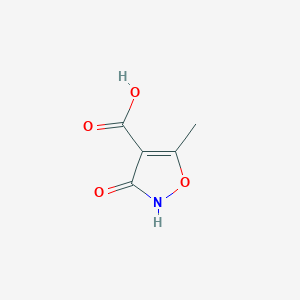
![2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B3379634.png)
![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B3379637.png)
![4-[(fluorosulfonyl)oxy]-Benzonitrile](/img/structure/B3379650.png)
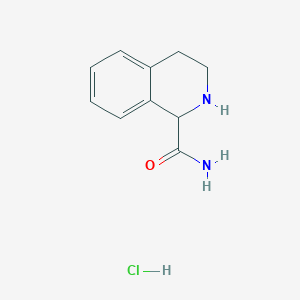
![2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B3379661.png)
